molecular formula C14H11NO3S B11850640 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione

2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione

Cat. No.: B11850640
M. Wt: 273.31 g/mol
InChI Key: ZXZJHLASJGMUJY-UHFFFAOYSA-N
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Description

2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione ( 166888-25-1) is a synthetic isoindoline-1,3-dione (phthalimide) derivative designed for advanced pharmaceutical and neurobiological research . This compound features a thiophene-linked hydroxymethyl moiety, a structure that is of significant interest in the design of potential therapeutic agents. The isoindoline-1,3-dione pharmacophore is a recognized privileged structure in medicinal chemistry, known for its ability to interact with various biological targets . Recent scientific investigations have highlighted that derivatives of isoindoline-1,3-dione exhibit promising acetylcholinesterase (AChE) inhibitory activity . These inhibitors are a primary therapeutic strategy for managing symptoms of neurodegenerative conditions such as Alzheimer's disease, as they work by increasing acetylcholine levels in the brain . Molecular modeling studies suggest that the phthalimide moiety can interact with the peripheral anionic site (PAS) of the AChE enzyme, while other structural components in hybrid molecules target the catalytic active site . This dual-target mechanism is a key focus in the development of new-generation Alzheimer's therapeutics. As such, this compound serves as a critical building block and pharmacophore for researchers developing and evaluating novel multi-target directed ligands (MTDLs) for neurodegenerative diseases. It is supplied with a documented purity of 98% . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-[[5-(hydroxymethyl)thiophen-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C14H11NO3S/c16-8-10-6-5-9(19-10)7-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-6,16H,7-8H2

InChI Key

ZXZJHLASJGMUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CO

Origin of Product

United States

Preparation Methods

General Reaction Framework

The radical-based synthesis, adapted from visible-light-mediated protocols, enables the assembly of the thiophene-methyl-isoindoline-1,3-dione scaffold via a three-component reaction. In this method, N-(chloromethyl)phthalimide (1a) serves as the isoindoline-1,3-dione precursor, while 5-(hydroxymethyl)thiophene-2-carbaldehyde (3) acts as the thiophene donor. A photoredox catalyst, such as fac-Ir(ppy)₃, initiates radical formation under blue LED irradiation (450 nm), facilitating C(sp³)–N bond formation between the phthalimide and thiophene moieties.

Reaction Conditions

  • Solvent : Anhydrous acetonitrile or dichloroethane.

  • Temperature : 25–60°C, maintained via external cooling to mitigate exothermic side reactions.

  • Irradiation : 20-hour exposure under continuous LED light.

  • Workup : Evaporation under reduced pressure, followed by silica gel chromatography (ethyl acetate/hexanes gradient).

This method achieves moderate yields (50–60%) but offers excellent functional group tolerance, preserving the hydroxymethyl group on the thiophene ring.

Nucleophilic Substitution with Halogenated Thiophene Intermediates

Synthesis of 2-(Bromomethyl)-5-(hydroxymethyl)thiophene

The thiophene component is first functionalized via bromination of 5-(hydroxymethyl)thiophene-2-methanol using PBr₃ in dichloromethane at 0°C. The resulting 2-(bromomethyl)-5-(hydroxymethyl)thiophene is isolated in 85% yield after aqueous workup and recrystallization from toluene.

Alkylation of Isoindoline-1,3-dione

The brominated thiophene undergoes nucleophilic substitution with isoindoline-1,3-dione in the presence of a base. Triethylamine (2.5 equiv) in anhydrous THF facilitates deprotonation of the phthalimide nitrogen, enabling attack on the electrophilic bromomethyl group.

Optimization Insights

  • Base Selection : K₂CO₃ or DBU yields inferior results (<30%) due to competing hydrolysis.

  • Solvent Effects : Polar aprotic solvents (THF, DMF) enhance reaction rates compared to ethers.

  • Purification : Crystallization from methylisobutylketone (MIBK) improves purity to >95%.

This route delivers the target compound in 72% yield, with scalability demonstrated at the 100-gram scale.

Catalytic Intramolecular Cyclization

TBAI-Catalyzed C–N Bond Formation

Mechanistic Considerations

TBAI facilitates iodide-mediated nucleophilic attack, forming the isoindoline-1,3-dione ring via a six-membered transition state. The hydroxymethyl group remains intact due to the mild reaction conditions.

Yield and Scalability

  • Isolated Yield : 68% after column chromatography (CH₂Cl₂/MeOH).

  • Catalyst Loading : 10 mol% TBAI optimal; higher concentrations promote dimerization.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Radical Coupling5592Functional group toleranceLong reaction time (20 h)
Nucleophilic7295High scalabilityBromide waste generation
Catalytic Cycliz.6890Mild conditionsMoisture-sensitive intermediates

Purification and Characterization

Crystallization Techniques

Recrystallization from MIBK or toluene/ethyl acetate mixtures (3:1) effectively removes unreacted phthalimide and thiophene byproducts. Differential scanning calorimetry (DSC) confirms a melting point of 178–180°C, consistent with literature values for analogous isoindoline-1,3-diones.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.85–7.78 (m, 4H, phthalimide), 6.95 (d, J = 3.4 Hz, 1H, thiophene), 6.75 (d, J = 3.4 Hz, 1H, thiophene), 4.55 (s, 2H, CH₂OH), 4.20 (s, 2H, CH₂-phthalimide).

Chemical Reactions Analysis

Esterification of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the thiophene ring undergoes esterification with acid chlorides or anhydrides. For example:

  • Reaction with Trimellitic Anhydride Chloride (TMAC):
    In pyridine, the hydroxymethyl group reacts with TMAC to form ester derivatives. This reaction is facilitated by the nucleophilic oxygen of the hydroxyl group attacking the electrophilic carbonyl of TMAC .

ProductConditionsYieldCharacterization (IR, NMR)
(1,3-Dioxoisoindolin-2-yl)methyl esterPyridine, RT, 10 h71%IR: 1733 cm⁻¹ (C=O ester); ¹H NMR: δ 4.14 (q, CH₂O)

This reaction highlights the utility of the hydroxymethyl group for introducing ester functionalities, enabling further derivatization .

Nucleophilic Substitution at the Phthalimide Nitrogen

The phthalimide nitrogen participates in nucleophilic substitution reactions. A key example is hydrazinolysis , which cleaves the phthalimide ring:

  • Reaction with Hydrazine:
    Hydrazine in ethanol at 95°C removes the phthalimide group, yielding the corresponding amine .

Starting MaterialReagents/ConditionsProductYield
2-(Thiophen-2-ylmethyl)isoindoline-1,3-dioneHydrazine, EtOH, 95°C, 1 h(Thiophen-2-ylmethyl)amine78%

This reaction is critical for generating primary amines for subsequent coupling or functionalization .

Oxidation of the Hydroxymethyl Group

While direct oxidation of the hydroxymethyl group is not explicitly documented in the provided sources, analogous transformations suggest potential pathways:

  • Oxidation to Carboxylic Acid:
    Using strong oxidants like KMnO₄ or CrO₃ under acidic conditions could convert -CH₂OH to -COOH. This would enable carboxylate-based conjugation or salt formation.

TBAI-Catalyzed Intramolecular Cyclization

Starting MaterialCatalytic SystemConditionsProduct Yield
N-Benzyl-2-(hydroxymethyl)benzamideTBAI (20 mol%), TBHP, EtOAc80°C, 8 h96%

Palladium-Catalyzed Aminocarbonylation

The phthalimide scaffold can be synthesized via palladium-catalyzed aminocarbonylation of aryl halides. For example:

  • Reaction of Methyl 2-Iodobenzoate with Benzylamine:
    Using Pd(OAc)₂ and PPh₃ under CO atmosphere yields isoindole-1,3-diones .

SubstrateCatalyst/LigandConditionsProduct Yield
Methyl 2-iodobenzoatePd(OAc)₂, PPh₃, Cs₂CO₃Toluene, 95°C, CO (1 atm)75%

This method is scalable and applicable to diverse amine substrates .

Hydrogen Bonding and Crystal Packing

Structural studies reveal intermolecular hydrogen bonding involving the phthalimide carbonyl and hydroxyl groups. For example:

  • O–H···O Interactions:
    The hydroxyl group at the 5'-position forms hydrogen bonds with adjacent phthalimide carbonyls (O1–H1C···O2: 2.815 Å) .

These interactions influence the compound’s crystallinity and solubility, critical for formulation in pharmaceutical applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione can be characterized by the following:

  • Molecular Formula : C15H15N1O3S1
  • Molecular Weight : 299.35 g/mol
  • IUPAC Name : 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)-isoindoline-1,3-dione

The presence of hydroxymethyl and thiophene groups in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindoline derivatives, including 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione. The compound has shown efficacy against various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

A notable case study demonstrated that this compound exhibited significant antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Inhibition Studies : Compounds similar to 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione displayed inhibition zones comparable to standard antibiotics like gentamicin .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies have shown that derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of isoindoline-1,3-dione derivatives, highlighting differences in substituents, physical properties, and biological relevance:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Functional Groups Biological/Physicochemical Notes Reference
Target Compound : 2-((5-(Hydroxymethyl)thiophen-2-YL)methyl)isoindoline-1,3-dione Hydroxymethylthiophene-methyl - - Thiophene, Hydroxymethyl Enhanced solubility due to -CH2OH -
2-(3-Oxo-3-(thiophen-2-yl)propyl)isoindoline-1,3-dione (43i) Thiophene-oxopropyl 82 - Thiophene, Ketone High yield (82%), brown solid
2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (5) Methoxybenzylamino-hydroxypropyl 26.3 - Benzylamine, Hydroxyl Moderate yield (26.3%)
2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione Imidazole-phenyl - - Imidazole, Phenyl Potential for kinase inhibition
2-[(2-Methyl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione Thiazole-methyl - - Thiazole LogP = 2.18 (lipophilic)
2-(4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl)isoindoline-1,3-dione (13c) Triazolidine-thioxo-phenyl 42 >300 Triazolidine, C=S High thermal stability
2-(trans-4-Hydroxycyclohexyl)isoindoline-1,3-dione Hydroxycyclohexyl - - Cyclohexanol Improved stereochemical rigidity

Structural and Functional Differences

Substituent Diversity: The target compound’s hydroxymethylthiophene group distinguishes it from analogs like 43i (thiophene-oxopropyl) and 5 (methoxybenzylamino-hydroxypropyl). This substitution enhances polarity compared to non-hydroxylated thiophene derivatives .

Synthetic Yields :

  • Derivatives with bulky substituents (e.g., triazolidine in 13c ) show lower yields (42%) due to steric hindrance during synthesis, whereas simpler substituents (e.g., thiophene in 43i ) achieve higher yields (82%) .

Physicochemical Properties :

  • The hydroxymethyl group in the target compound likely improves aqueous solubility compared to methyl or chloro substituents (e.g., 7g in ).
  • Lipophilicity : Thiazole-containing analogs (LogP = 2.18) are more lipophilic than the hydroxymethylthiophene derivative, suggesting differences in membrane permeability .

Benzylamino-hydroxypropyl derivatives (e.g., 5) are explored as adenosine receptor antagonists, highlighting the role of amine substituents in receptor binding .

Biological Activity

The compound 2-((5-(Hydroxymethyl)thiophen-2-yl)methyl)isoindoline-1,3-dione (CAS No. 166888-25-1) is a derivative of isoindoline-1,3-dione with potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula: C14H11NO3S
  • Molecular Weight: 273.31 g/mol
  • Purity: Standard purity is reported at 95% .

Synthesis

The synthesis of isoindoline derivatives typically involves the reaction of phthalic anhydride with various amines or other functional groups. The specific synthesis pathway for this compound has not been extensively documented in the available literature but follows similar methodologies used for related compounds .

In Silico Studies

In silico analyses using programs like GUSAR and PASS have predicted the biological activity of various isoindoline derivatives, including this compound. These studies suggest a low toxicity profile and potential analgesic properties, with predictions indicating a probability of analgesic activity ranging from 40% to 80% .

In Vivo Studies

Experimental studies conducted on laboratory mice have demonstrated that compounds similar to 2-((5-(Hydroxymethyl)thiophen-2-yl)methyl)isoindoline-1,3-dione exhibit low toxicity and significant analgesic activity. For instance, one derivative showed analgesic effects 1.6 times greater than that of metamizole sodium, a common analgesic .

Case Studies and Experimental Findings

CompoundActivity TypeObservations
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dioneAnalgesic Activity1.6 times more effective than metamizole sodium
2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acidNo Analgesic ActivityConsistent with in silico predictions

While specific mechanisms for the biological activity of this compound are not fully elucidated, related studies indicate that isoindoline derivatives may interact with various biological targets such as enzymes involved in pain pathways and inflammatory processes. The interaction with these targets could lead to the observed analgesic effects.

Q & A

Q. What are the recommended synthetic routes for 2-((5-(hydroxymethyl)thiophen-2-yl)methyl)isoindoline-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves condensation reactions between functionalized thiophene derivatives and isoindoline-1,3-dione precursors. For example:

  • Step 1: React 5-(hydroxymethyl)thiophene-2-carbaldehyde with isoindoline-1,3-dione under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate.
  • Step 2: Reduce the imine bond using NaBH₄ or catalytic hydrogenation to yield the target compound.
    Optimization Tips:
  • Catalyst/Additive: Sodium acetate (0.01–0.1 mol) enhances reaction efficiency by acting as a base .
  • Reaction Time: Reflux for 3–5 hours ensures completion (monitor via TLC) .
  • Workup: Precipitate the product by cooling the reaction mixture and recrystallize from DMF/acetic acid (1:2) for high purity .

Q. Table 1: Example Reaction Conditions

PrecursorSolventCatalystTemperatureYieldSource
5-(hydroxymethyl)thiophene-2-carbaldehydeAcetic acidSodium acetateReflux (110°C)75–85%

Q. How should researchers validate the structural identity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and isoindoline-1,3-dione carbonyl groups (δ 167–170 ppm) .
  • Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]+) at m/z 275.0827 (calculated for C₁₃H₁₁NO₃S) .
  • HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Challenges & Solutions:

  • Impurity from Side Reactions: Use preparative HPLC to isolate the target compound if residual aldehydes or byproducts persist .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from acetic acid vapors .
  • Storage: Keep in airtight containers at 4°C, away from oxidizers and moisture .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design:
    • Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours.
    • Analyze degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the hydroxymethyl group) .
  • Key Findings:
    • The thiophene ring is stable under acidic conditions but prone to oxidation at pH >10, forming sulfoxide derivatives .

Q. Table 2: Stability Profile

pHTemperature (°C)Half-Life (h)Major Degradation Pathway
7.437>48None detected
12606Oxidation of thiophene

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?

Methodological Answer:

  • Functionalization Sites:
    • Hydroxymethyl Group: Esterify with acyl chlorides to improve lipophilicity .
    • Thiophene Ring: Introduce halogens (e.g., iodine) via electrophilic substitution for cytotoxic activity .
  • Case Study:
    • Iodination at the thiophene’s 4-position increases antiproliferative activity against cancer cell lines (IC₅₀ = 8.2 μM vs. 22.5 μM for parent compound) .

Q. How can the environmental fate of this compound be assessed in ecotoxicological studies?

Methodological Answer:

  • Experimental Framework (Based on Project INCHEMBIOL):
    • Phase 1: Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.
    • Phase 2: Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 mg/L) for 96 hours; monitor mortality, oxidative stress markers (e.g., glutathione levels) .
    • Phase 3: Use LC-MS/MS to quantify residues in soil/water matrices after simulated environmental degradation .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

Methodological Answer:

  • Antibacterial Activity:
    • Broth Microdilution (CLSI Guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC (minimum inhibitory concentration) .
  • Antifungal Activity:
    • Agar Diffusion: Screen against Candida albicans; zones of inhibition >10 mm indicate efficacy .
  • Mechanistic Insights:
    • Synergize with β-lactam antibiotics by disrupting bacterial membrane integrity (confirmed via SEM imaging) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction:
    • Use SwissADME or Schrödinger’s QikProp to predict oral bioavailability, blood-brain barrier penetration, and CYP450 interactions .
  • Docking Studies:
    • Target enzymes like COX-2 or histone deacetylases (HDACs) to rationalize anti-inflammatory/anticancer activity .

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